

An In-depth Technical Guide to 3-Fluorocyclobutane-1-carbonitrile

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Compound of Interest

Compound Name: 3-Fluorocyclobutane-1-carbonitrile

Cat. No.: B2522521

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CAS Number: 1552638-51-3

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are highly sought after for their ability to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the fluorinated cyclobutane motif has emerged as a particularly valuable bioisostere for various functional groups, offering a unique conformational profile that can enhance drug-target interactions.^[1] This guide provides a comprehensive technical overview of **3-Fluorocyclobutane-1-carbonitrile**, a key building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document will delve into the physicochemical properties, synthesis, spectroscopic characterization, and applications of **3-Fluorocyclobutane-1-carbonitrile**, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its effective utilization in their research endeavors.

Physicochemical and Structural Properties

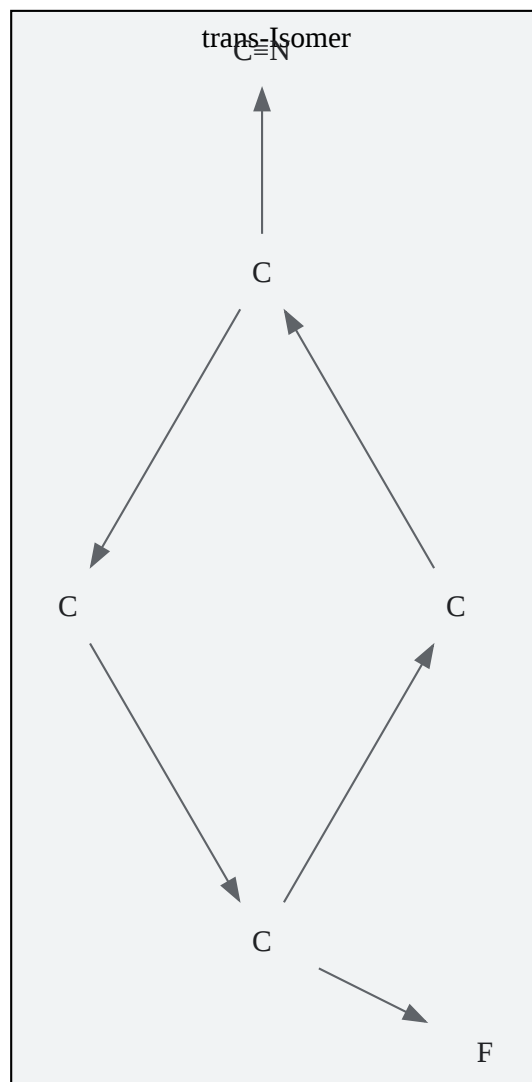
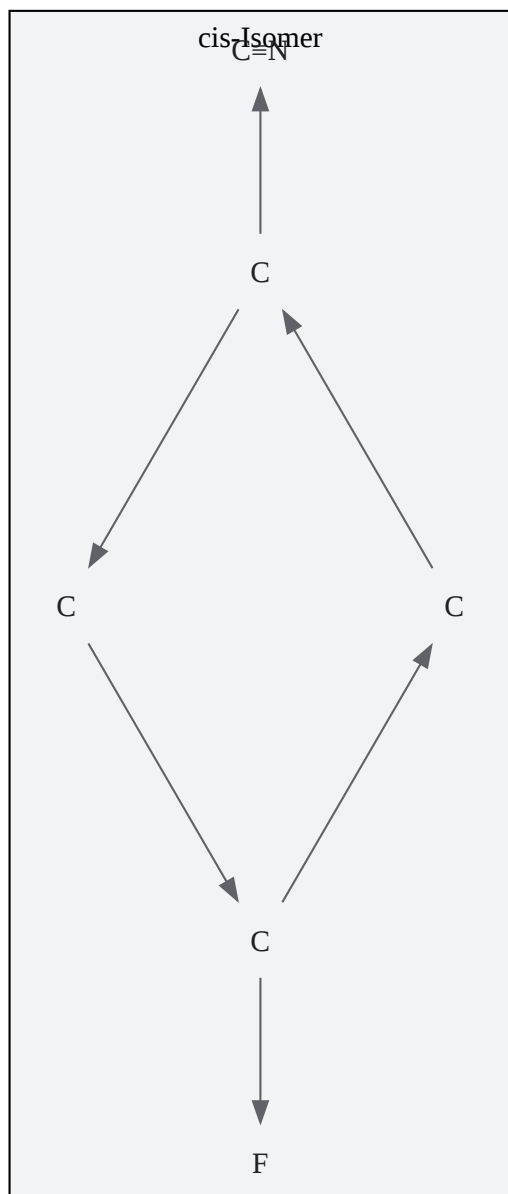
3-Fluorocyclobutane-1-carbonitrile is a liquid at room temperature, possessing a unique combination of a strained four-membered ring, a polar nitrile group, and an electronegative fluorine atom.^[2] These features impart distinct properties that are of significant interest in

medicinal chemistry. The presence of the fluorine atom can significantly impact the acidity of adjacent protons and the overall electronic distribution of the molecule.^[1]

Table 1: Physicochemical Properties of **3-Fluorocyclobutane-1-carbonitrile**

Property	Value	Source
CAS Number	1552638-51-3	[3]
Molecular Formula	C ₅ H ₆ FN	[3]
Molecular Weight	99.11 g/mol	[3]
Physical Form	Liquid	[2]
Purity (Typical)	≥95% - 98%	[1][2]
Monoisotopic Mass	99.04842 Da	[4]
Predicted XLogP3	0.8	[2]
Topological Polar Surface Area	23.8 Å ²	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]

The cyclobutane ring in **3-Fluorocyclobutane-1-carbonitrile** is not planar but adopts a puckered conformation to alleviate ring strain. This leads to the existence of cis and trans diastereomers, where the fluorine and nitrile substituents are on the same or opposite sides of the ring, respectively. The stereochemical relationship between these substituents is a critical factor influencing the molecule's three-dimensional shape and its interaction with biological targets.



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Puckered conformations of cis and trans isomers.

Synthesis and Reaction Mechanisms

While a specific, detailed protocol for the synthesis of **3-Fluorocyclobutane-1-carbonitrile** is not widely published in peer-reviewed literature, a robust synthetic strategy can be proposed based on the well-established synthesis of related fluorinated cyclobutane building blocks.[5] The most logical and field-proven approach involves the conversion of a carboxylic acid precursor, 3-fluorocyclobutane-1-carboxylic acid.

A plausible synthetic pathway commences with the readily available cyclobutanone. This undergoes a series of transformations to introduce the fluorine and then the nitrile functionality.



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Proposed synthetic workflow for **3-Fluorocyclobutane-1-carbonitrile**.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carboxylic acid

This key intermediate can be synthesized from cyclobutanone through a multi-step process involving a Reformatsky or similar reaction to introduce a carboxymethyl group, followed by reduction of the ketone.

Step 2: Fluorination of 3-Hydroxycyclobutane-1-carboxylic acid

The hydroxyl group is then replaced by fluorine using a deoxyfluorinating agent. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The choice of fluorinating agent is critical to control reaction conditions and minimize side products.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The final step involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to yield the target nitrile. A common method for this two-step, one-pot procedure is the use of a coupling agent to form the amide, followed by a dehydrating agent like phosphorus oxychloride or trifluoroacetic anhydride.

Causality in Experimental Choices:

- **Choice of Fluorinating Agent:** DAST and Deoxo-Fluor® are chosen for their effectiveness in converting secondary alcohols to fluorides with minimal rearrangement, which is a potential issue in strained ring systems. Deoxo-Fluor® is often preferred for its greater thermal stability, enhancing the safety and reproducibility of the reaction on a larger scale.
- **Nitrile Formation Strategy:** The conversion of the carboxylic acid via the primary amide is a reliable and high-yielding method. Direct conversion methods exist but can sometimes be lower-yielding or require harsher conditions that may not be compatible with the fluorinated cyclobutane ring.

Spectroscopic Characterization

Due to the limited availability of public experimental data for **3-Fluorocyclobutane-1-carbonitrile**, this section provides predicted spectroscopic data based on the analysis of analogous compounds and standard spectroscopic principles.^[6]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~5.2	dm	~56	CH-F
~3.2	m	-	CH-CN
~2.8 - 2.4	m	-	CH ₂ (ring)

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Coupling	Assignment
~120	-	C \equiv N
~85	d, $^1J_{CF} \approx 200$ Hz	C-F
~35	d, $^2J_{CF} \approx 20$ Hz	CH ₂ (ring)
~25	-	CH-CN

Table 4: Predicted ^{19}F NMR Spectral Data (CDCl_3 , 376 MHz)

Chemical Shift (δ , ppm)	Multiplicity
~ -180 to -200	m

Table 5: Key Infrared (IR) Absorption Frequencies

Wavenumber (cm^{-1})	Vibration Mode
~2245	C \equiv N stretch
~1100 - 1000	C-F stretch
~2900 - 3000	C-H stretch (aliphatic)

Mass Spectrometry (MS):

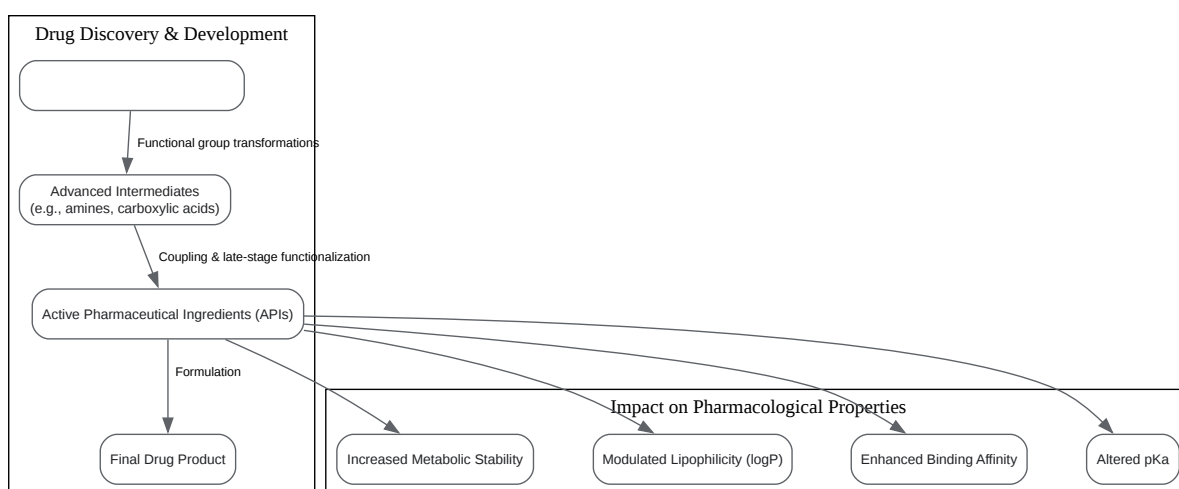
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M^+) at $m/z = 99$ would be expected, although it may be of low intensity. Fragmentation would likely involve the loss of HCN ($m/z = 72$) and HF ($m/z = 79$).

Applications in Medicinal Chemistry and Drug Discovery

The 3-fluorocyclobutane moiety is a valuable scaffold in drug discovery due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic

stability by blocking sites of oxidative metabolism, modulate pKa of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[7]

A prominent example highlighting the utility of the fluorinated cyclobutane core is the Positron Emission Tomography (PET) imaging agent, [^{18}F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([^{18}F]FACBC or Fluciclovine F 18).[7][8] This synthetic amino acid analog is used for the imaging of recurrent prostate cancer and other tumors.[7] The presence of the fluorocyclobutane ring is crucial for its biological activity and imaging properties.



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Role of **3-Fluorocyclobutane-1-carbonitrile** in the drug discovery pipeline.

3-Fluorocyclobutane-1-carbonitrile serves as a versatile starting material for the synthesis of a variety of derivatives, including:

- Cyclobutylamines: By reduction of the nitrile group, which are valuable components of many bioactive molecules.
- Carboxylic acids: Through hydrolysis of the nitrile, providing a handle for further functionalization, such as amide bond formation.
- Tetrazoles: Via reaction of the nitrile with an azide, which are often used as bioisosteres for carboxylic acids.

The conformational rigidity of the cyclobutane ring, combined with the electronic effects of the fluorine atom, makes this building block a powerful tool for probing and optimizing drug-target interactions.

Safety and Handling

As a research chemical, **3-Fluorocyclobutane-1-carbonitrile** should be handled by trained personnel in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.^[2]

Hazard Statements:

- H302: Harmful if swallowed.^[2]
- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^[2]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.^[2]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-Fluorocyclobutane-1-carbonitrile is a valuable and versatile building block for the synthesis of advanced intermediates in the pharmaceutical industry. Its unique structural and electronic properties, stemming from the fluorinated cyclobutane scaffold, offer significant advantages in the design of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their drug discovery and development programs.

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